3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide
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Overview
Description
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide is an organic compound characterized by the presence of a disulfanyl group attached to a 2,4-dinitrophenyl ring and an N-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide typically involves the reaction of 2,4-dinitrophenyl disulfide with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide involves its interaction with molecular targets through its disulfanyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
2,4-Dinitroanisole: Utilized in the synthesis of dyes and explosives.
Uniqueness
3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
89846-92-4 |
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Molecular Formula |
C10H11N3O5S2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-[(2,4-dinitrophenyl)disulfanyl]-N-methylpropanamide |
InChI |
InChI=1S/C10H11N3O5S2/c1-11-10(14)4-5-19-20-9-3-2-7(12(15)16)6-8(9)13(17)18/h2-3,6H,4-5H2,1H3,(H,11,14) |
InChI Key |
KEDAAFGMUKKIPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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